REACTION_CXSMILES
|
[Br-].ClC1C=C[C:6]([C:9](=O)[CH2:10][N+:11]2[CH:16]=[CH:15][C:14](C(C)C)=[CH:13][CH:12]=2)=CC=1.CC(C)(CC#CC(=O)C(C)(C)C)C(OCC)=O>CN(C=O)C>[CH2:6]1[C:12]2[N:11]([CH2:16][CH:15]=[CH:14][CH:13]=2)[CH2:10][CH2:9]1 |f:0.1|
|
Name
|
1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(propan-2-yl)pyridinium bromide
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
[Br-].ClC1=CC=C(C=C1)C(C[N+]1=CC=C(C=C1)C(C)C)=O
|
Name
|
ethyl 2,2,7,7-tetramethyl-6-oxooct-4-ynoate
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)(CC#CC(C(C)(C)C)=O)C
|
Name
|
TEA
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 23° C.
|
Type
|
CUSTOM
|
Details
|
partitioned between Et2O and water
|
Type
|
WASH
|
Details
|
The organics are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the crude by flash chromatography (SiO2, hexanes to 10% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCN2CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 340 mg | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |